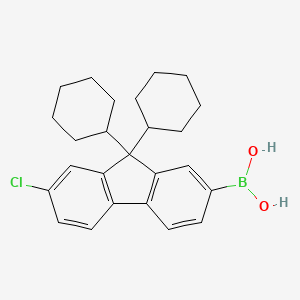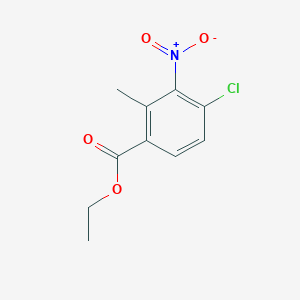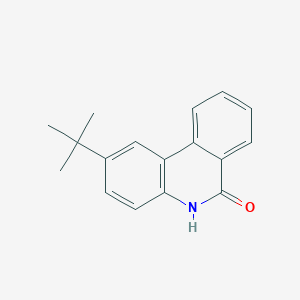
2-(Tert-butyl)phenanthridin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butyl)phenanthridin-6(5H)-one is a chemical compound belonging to the phenanthridine family. Phenanthridines are significant fused nitrogen-heterocycles, which are ubiquitous in many bioactive alkaloids, pharmaceuticals, natural products, and functional material molecules . This compound is characterized by the presence of a tert-butyl group attached to the phenanthridine core, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)phenanthridin-6(5H)-one can be achieved through various methods. One common approach involves the use of 2-isocyanobiphenyls as starting materials. The reaction typically involves radical addition, cyclization, and aromatization steps. For example, a mild, efficient, photocatalytic synthesis of 6-phosphorylated phenanthridines via tandem radical addition/cyclization/aromatization of 2-isocyanobiphenyls with diarylphosphine oxides has been reported . This method features operational simplicity in metal-free conditions, using low-cost Rose Bengal as a catalyst and sustainable air as a terminal oxidant at room temperature, providing the desired products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-(Tert-butyl)phenanthridin-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenanthridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents into the phenanthridine core.
科学的研究の応用
2-(Tert-butyl)phenanthridin-6(5H)-one has several scientific research applications, including:
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its bioactive properties.
Industry: In the industrial sector, phenanthridine derivatives are used in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 2-(Tert-butyl)phenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, phenanthridine derivatives have been found to inhibit topoisomerase I and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, resulting in anticancer effects. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Tert-butyl)phenanthridin-6(5H)-one include other phenanthridine derivatives, such as:
Nitidine chloride: An active, natural anticancer product with a phenanthridine motif.
NK109: Exhibits antitumor effects against a number of human cancer cell lines.
Fagaronine: An active antileukemic and antimalarial alkaloid.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of stability, solubility, and interaction with molecular targets, distinguishing it from other phenanthridine derivatives.
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
2-tert-butyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)11-8-9-15-14(10-11)12-6-4-5-7-13(12)16(19)18-15/h4-10H,1-3H3,(H,18,19) |
InChIキー |
SNSXUFJGSHXOMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


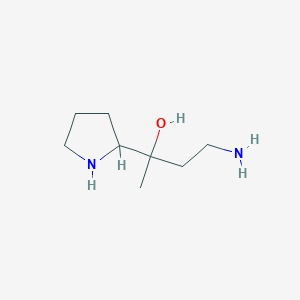


![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)
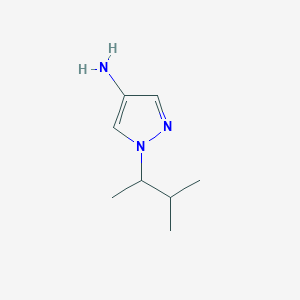
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)


![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

